3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-(4-Fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a triazolopyrimidinone core with two distinct substituents: a 4-fluorophenyl group at position 3 and a 4-nitrophenylmethyl group at position 4.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O3/c18-12-3-7-13(8-4-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-1-5-14(6-2-11)24(26)27/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMMGNEGLMPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the Nitrophenylmethyl Group: The nitrophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using a nitrobenzyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenylmethyl group, leading to the formation of nitrobenzaldehyde derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolopyrimidinone scaffold is versatile, with substitutions at positions 3 and 6 significantly altering physicochemical and biological properties. Below is a detailed comparison with four analogous compounds:
Substituent Analysis and Structural Variations
Research Findings and Implications
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-nitrophenylmethyl group (electron-withdrawing) contrasts with the 3,4-dimethoxyphenyl substituent in , which is electron-donating. Nitro groups may increase reactivity in electrophilic substitution reactions, whereas methoxy groups could enhance solubility through polarity.
Heterocyclic Modifications :
- The oxadiazole substituent in replaces the nitrophenylmethyl chain, offering rigidity and metabolic resistance. Oxadiazoles are common bioisosteres for ester or amide groups, often improving pharmacokinetic profiles.
The fluorophenyl and chlorophenyl groups in and indicate antimicrobial or anticancer applications, aligning with halogenated scaffolds in known therapeutics.
Crystallographic Insights: The compound in was characterized via single-crystal X-ray diffraction (SHELX software ), revealing planar triazolopyrimidinone cores with substituent orientations critical for intermolecular packing. Such data inform solubility and crystallization strategies for the target compound.
Biological Activity
The compound 3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula: C16H14FN5O2
- Molecular Weight: 341.31 g/mol
- Functional Groups: Triazole ring, pyrimidine core, nitro and fluorobenzene substituents.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The presence of the triazole moiety in the compound is significant as it has been associated with antifungal properties. For instance, triazoles interact with fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis—a critical component of fungal cell membranes .
Case Study:
A study evaluating various triazole derivatives found that compounds similar to our target showed promising antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) indicated that modifications in the aromatic substituents could enhance potency and selectivity .
Anticancer Activity
The anticancer properties of triazole derivatives have also been investigated. Compounds with similar structures have demonstrated efficacy against a range of cancer cell lines. For example, a recent screening revealed that certain triazoles exhibited cytotoxic effects on breast cancer cells by inducing apoptosis through mitochondrial pathways .
Research Findings:
- Cell Lines Tested: MCF-7 (breast), HeLa (cervical), and A549 (lung).
- Mechanism: Apoptosis induction via caspase activation.
- IC50 Values: Varied significantly based on structural modifications; however, certain analogs showed IC50 values in the low micromolar range.
The biological activity of this compound can be attributed to its ability to interfere with key biological pathways:
- Inhibition of Enzymatic Pathways: The triazole ring acts as a potent inhibitor of various enzymes involved in nucleic acid synthesis and cellular metabolism.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that this compound may induce oxidative stress in target cells, leading to cell death.
- Targeting Signaling Pathways: It may modulate signaling pathways involved in cell proliferation and survival.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
